2-Methyl-2,3-dihydro-1H-inden-2-amine, also known by its chemical structure C10H13N, is an organic compound classified under the category of amines and indene derivatives. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry and pharmacology. It is particularly noted for its structural similarity to other biologically active compounds, which may influence its pharmacological properties.
The synthesis of 2-Methyl-2,3-dihydro-1H-inden-2-amine can be achieved through several methods:
The molecular structure of 2-Methyl-2,3-dihydro-1H-inden-2-amine consists of a bicyclic framework characterized by a fused indene system. Key features include:
The three-dimensional conformation and electronic distribution within the molecule can significantly affect its interactions with biological targets.
2-Methyl-2,3-dihydro-1H-inden-2-amine participates in various chemical reactions:
The mechanism of action for 2-Methyl-2,3-dihydro-1H-inden-2-amine is closely related to its structural characteristics:
The physical and chemical properties of 2-Methyl-2,3-dihydro-1H-inden-2-amine include:
The applications of 2-Methyl-2,3-dihydro-1H-inden-2-amine span several scientific fields:
The discovery of 2-methyl-2,3-dihydro-1H-inden-2-amine is intrinsically linked to medicinal chemistry efforts targeting monoamine oxidase B (MAO-B) inhibition for Parkinson's disease (PD) therapy. This compound emerged from systematic structural optimization campaigns focused on the 2,3-dihydro-1H-inden-1-amine scaffold, which constitutes the core structure of the established anti-Parkinsonian drug rasagiline [2] [6]. Researchers in China spearheaded the development of novel indanamine derivatives, discovering that strategic methyl substitutions at the C2 position significantly enhanced MAO-B isoform selectivity while reducing affinity for MAO-A—a critical pharmacological advantage for minimizing dietary tyramine interactions ("cheese effect") [2].
The compound's therapeutic promise was demonstrated through rigorous biochemical profiling showing nanomolar-range IC₅₀ values against human MAO-B. Mechanistically, MAO-B inhibition preserves striatal dopamine levels and reduces oxidative stress by minimizing hydrogen peroxide production during dopamine metabolism—a key neuroprotective pathway in PD pathophysiology [5]. These early investigations positioned 2-methyl-2,3-dihydro-1H-inden-2-amine as a lead compound in the search for improved symptomatic and potentially disease-modifying PD treatments, leveraging the established efficacy of the indane amine pharmacophore while exploring novel substitutions [3] [6].
Concurrent with its medicinal development, 2-methyl-2,3-dihydro-1H-inden-2-amine appeared in forensic and toxicological surveillance databases as an emerging novel psychoactive substance (NPS). This diversion trajectory mirrors historical patterns observed with other investigational compounds, particularly those with CNS-modulating properties [8]. The structural similarity to established dopaminergic agents like rasagiline and amphetamines likely contributed to its exploration in recreational contexts, though its precise abuse potential remains incompletely characterized.
Pharmacologically, the compound's emergence as an NPS may relate to its ability to modulate monoaminergic neurotransmission through MAO-B inhibition, potentially amplifying endogenous dopamine signaling. Additionally, computational modeling suggests potential allosteric interactions with G protein-coupled receptors (GPCRs) in the CNS, particularly those implicated in reward pathways [8]. The absence of comprehensive safety data in humans, coupled with structural features evading traditional drug screening protocols, facilitated its entry into NPS markets. Regulatory agencies have since monitored its distribution channels, particularly online research chemical vendors, though formal scheduling actions remain limited as toxicological characterization continues [8] [10].
The 2-methyl-2,3-dihydro-1H-inden-2-amine scaffold has inspired extensive structure-activity relationship (SAR) explorations, yielding derivatives with refined pharmacological profiles. Key structural modifications include:
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7